
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative, which is a class of compounds that have been widely used in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the concentration of bicarbonate ions in the body, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. The compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the research on 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide. One direction is to study its potential therapeutic applications in diseases such as osteoporosis, glaucoma, and epilepsy. Another direction is to develop more potent and selective inhibitors of carbonic anhydrase enzymes based on the structure of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases can also be explored.
Conclusion:
In conclusion, 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent inhibitory activity against carbonic anhydrase enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, further research is needed to fully understand the therapeutic potential of this compound and to develop more potent and selective inhibitors of carbonic anhydrase enzymes.
Synthesis Methods
The synthesis of 5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good to excellent yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
5-bromo-N-(3-hydroxypropyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-8-6-9(2)11(7-10(8)12)17(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNIIIBJGYSHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

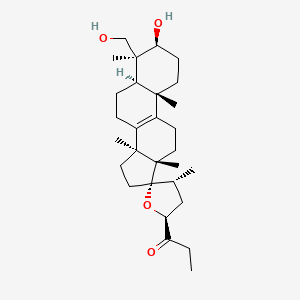

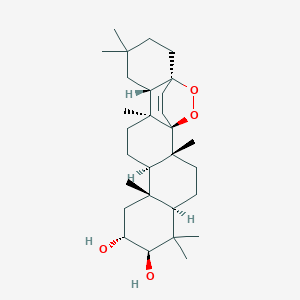
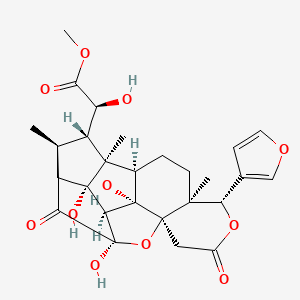
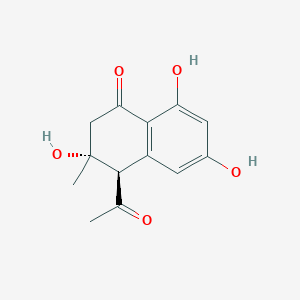
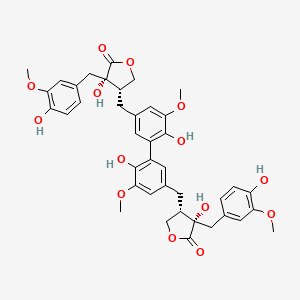

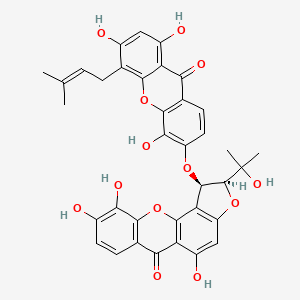


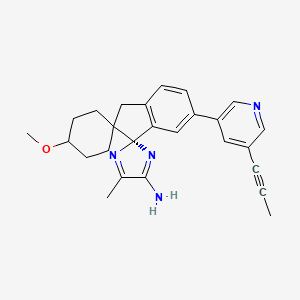
![3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B602835.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)